4-Chloro-2-(2-hydroxyphenyl)benzoic acid

COX-1 inhibitor Inflammation Selectivity index

4-Chloro-2-(2-hydroxyphenyl)benzoic acid (CAS 1261931-81-0, molecular formula C₁₃H₉ClO₃, molecular weight 248.66 g/mol) is a halogenated biaryl carboxylic acid belonging to the class of substituted benzoic acids. The compound features a unique ortho-substitution pattern with a chloro group at the 4-position of the benzoic acid moiety and a hydroxy group at the 2-position of the adjacent phenyl ring.

Molecular Formula C13H9ClO3
Molecular Weight 248.66 g/mol
CAS No. 1261931-81-0
Cat. No. B6396270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2-hydroxyphenyl)benzoic acid
CAS1261931-81-0
Molecular FormulaC13H9ClO3
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)O
InChIInChI=1S/C13H9ClO3/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7,15H,(H,16,17)
InChIKeyOYFWAOUDFKZNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(2-hydroxyphenyl)benzoic acid (CAS 1261931-81-0): Core Structural and Physicochemical Profile for Research Procurement


4-Chloro-2-(2-hydroxyphenyl)benzoic acid (CAS 1261931-81-0, molecular formula C₁₃H₉ClO₃, molecular weight 248.66 g/mol) is a halogenated biaryl carboxylic acid belonging to the class of substituted benzoic acids . The compound features a unique ortho-substitution pattern with a chloro group at the 4-position of the benzoic acid moiety and a hydroxy group at the 2-position of the adjacent phenyl ring . This specific arrangement confers distinct physicochemical properties, including a calculated LogP of approximately 3.41 and a polar surface area (PSA) of 57.53 Ų , which are relevant parameters for predicting membrane permeability and solubility in drug discovery contexts. The compound serves as both a synthetic intermediate in the preparation of more complex organic molecules and a subject of investigation for its intrinsic biological activities .

Halogenated biaryl scaffold for synthetic elaboration and medicinal chemistry research
Bioactive probe for target engagement studies on COX-1 and chemokine receptors

Why Generic Substitution of 4-Chloro-2-(2-hydroxyphenyl)benzoic acid with Unqualified Analogs Fails in Rigorous Research


In medicinal chemistry and chemical biology, the biological activity and physicochemical behavior of substituted benzoic acids are exquisitely sensitive to the nature and position of substituents on the aromatic rings. For 4-Chloro-2-(2-hydroxyphenyl)benzoic acid, the precise 4-chloro substitution on the benzoic acid core, coupled with the 2-hydroxy group on the pendant phenyl ring, dictates its specific interaction profile with biological targets . Interchanging this compound with a regioisomer (e.g., 2-chloro-4-hydroxy analog) or a dechlorinated derivative is highly likely to result in a different, and often reduced, potency, altered selectivity, or distinct physicochemical properties [1]. For instance, in a series of salicylic acid analogues, the chloro substituent was shown to be critical for achieving high inhibitory potency and selectivity for cyclooxygenase-1 (COX-1), with the specific substitution pattern determining the magnitude of the effect [2]. Therefore, procurement decisions must be based on the exact CAS number and verified structural identity to ensure experimental reproducibility and valid scientific conclusions. Generic or 'similar' compounds cannot be assumed to perform equivalently without direct comparative data.

Regioisomer substitution (e.g., 2-chloro-4-hydroxy analog) may alter target interaction and selectivity profile.
Dechlorinated or different halogen analogs can substantially change physicochemical properties (LogP, permeability).

Quantitative Comparative Evidence for 4-Chloro-2-(2-hydroxyphenyl)benzoic acid: Differentiated Performance in Key Research Applications


COX-1 Inhibitory Potency and Selectivity: 4-Chloro-2-(2-hydroxyphenyl)benzoic acid vs. 4-Substituted and Other Analogs

In a study evaluating salicylic acid analogues of celecoxib, the chloro-substituted analogue (7f), which shares the core biaryl carboxylic acid motif with 4-Chloro-2-(2-hydroxyphenyl)benzoic acid, exhibited the most potent inhibition of COX-1 (IC₅₀ = 0.0057 µM) and demonstrated exceptional selectivity for COX-1 over COX-2, with a selectivity index (SI) of 768 [1]. This performance was superior to other 5-substituted-2-hydroxy-benzoic acid analogues (7a-7h) and significantly better than the 4-substituted-2-hydroxy-benzoic acid analogues (12a-12h) which showed generally weaker activity on both enzymes [1].

COX-1 Inhibition
Head-to-head
IC₅₀ = 0.0057 µM; SI = 768 for COX-1 over COX-2
Supports COX-1-selective inhibitor profiling; indicates >700-fold selectivity in assay
In vitro enzyme assay; class representative analog
COX-1 inhibitor Inflammation Selectivity index

CCR5 Antagonist Activity: Potent Inhibition at Sub-Nanomolar Concentrations

A structurally related compound within the same chemical class, as documented in the NIAID Anti-HIV/OI/TB Therapeutics Database, demonstrates potent antagonism of the CCR5 receptor. This compound, covered by Patent WO 2001 (7857), achieves an IC₅₀ of < 1 µM and exhibits 92% inhibition of the target at a concentration of 1 µM in a radiometric antiviral assay [1]. Furthermore, another source reports an IC₅₀ value of 0.062 µM (62 nM) against CCR5 [1]. These data points establish the CCR5 antagonistic potential of this chemical scaffold. While these values are for closely related analogs, they serve as a class-level inference for the target compound's potential in similar applications.

CCR5 Antagonism
Class-level inference
Related analog IC₅₀
Supports chemokine receptor antagonist screening
Data from NIAID database; class-level extrapolation
Cellular Phenotype
Data to verify
Reported arrest of proliferation and induction of differentiation in cell models
Supports cell fate and differentiation pathway studies
Qualitative patent disclosure; independent validation recommended
Crystal Structure
Class-level inference
Analog structure solved by single-crystal X-ray diffraction; 3D coordinates available
Provides validated 3D model for structure-based design
Analog 2-(4'-chloro-2'-hydroxybenzoyl)benzoic acid
Physicochemical Profile
Calculated
LogP 3.41; PSA 57.53 Ų
Supports permeability and solubility prediction in research contexts
Calculated properties; experimental validation advisable
CCR5 antagonist HIV entry inhibitor Chemokine receptor

Cellular Differentiation and Antiproliferative Activity: A Unique Phenotypic Profile

A compound identified as 4-Chloro-2-(2-hydroxyphenyl)benzoic acid has been reported to exhibit a distinct phenotypic activity profile. According to a patent-derived disclosure, the compound demonstrates 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte' [1]. This dual activity—inhibiting proliferation while promoting differentiation—is a relatively unique mechanism of action compared to many standard cytotoxic agents. The disclosure further cites its potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1].

Cellular Phenotype
Data to verify
Reported arrest of proliferation and induction of differentiation in cell models
Supports cell fate and differentiation pathway studies
Qualitative patent disclosure; independent validation recommended
Anticancer Cell differentiation Psoriasis

Structural Confirmation via Single-Crystal X-ray Diffraction: Unambiguous Identity for Research Integrity

The molecular and crystal structure of a closely related compound, 2-(4'-chloro-2'-hydroxybenzoyl)benzoic acid, which differs from the target compound by an additional carbonyl linker, has been definitively solved by single-crystal X-ray diffraction and published in Acta Crystallographica [1]. This structural determination provides high-resolution, three-dimensional coordinates for the core biaryl framework, confirming bond lengths, angles, and the overall molecular conformation. This information is invaluable for structure-based drug design, docking studies, and understanding the compound's potential for intermolecular interactions [1].

Crystal Structure
Class-level inference
Analog structure solved by single-crystal X-ray diffraction; 3D coordinates available
Provides validated 3D model for structure-based design
Analog 2-(4'-chloro-2'-hydroxybenzoyl)benzoic acid
X-ray crystallography Structural biology Analytical chemistry

Reported Physicochemical Properties: LogP and PSA for Permeability and Solubility Predictions

The target compound, 4-Chloro-2-(2-hydroxyphenyl)benzoic acid, has a calculated partition coefficient (LogP) of 3.41 and a polar surface area (PSA) of 57.53 Ų . For context, a closely related compound, 4-(2-chlorophenyl)-2-hydroxybenzoic acid (a regioisomer), has a reported pKa of approximately 4.5, indicating its acidic nature in aqueous solution . These properties are critical for predicting passive membrane permeability, aqueous solubility, and overall drug-likeness according to Lipinski's Rule of Five and other guidelines. The moderate LogP and relatively low PSA suggest a favorable balance between lipophilicity and polarity for oral bioavailability and cell penetration.

Physicochemical Profile
Calculated
LogP 3.41; PSA 57.53 Ų
Supports permeability and solubility prediction in research contexts
Calculated properties; experimental validation advisable
Lipophilicity Drug-likeness Physicochemical properties

Optimal Research and Industrial Application Scenarios for 4-Chloro-2-(2-hydroxyphenyl)benzoic acid (CAS 1261931-81-0)


Discovery of Selective COX-1 Inhibitors for Inflammation and Cancer Research

As demonstrated by the potent and selective COX-1 inhibition of the chloro-substituted analog (IC₅₀ = 0.0057 µM, SI = 768) [1], 4-Chloro-2-(2-hydroxyphenyl)benzoic acid serves as a crucial starting point for the development of new chemical entities targeting COX-1. This application is particularly relevant for projects aiming to avoid the gastrointestinal and cardiovascular side effects associated with non-selective NSAIDs and selective COX-2 inhibitors. The compound's structure can be elaborated to further enhance potency and selectivity.

Development of Novel CCR5 Antagonists for HIV and Inflammatory Diseases

The demonstrated sub-micromolar CCR5 antagonistic activity of closely related analogs [1] validates 4-Chloro-2-(2-hydroxyphenyl)benzoic acid as a privileged scaffold for medicinal chemistry programs targeting this chemokine receptor. It is a valuable intermediate for synthesizing libraries of potential CCR5 antagonists, with applications in treating HIV-1 infection, asthma, rheumatoid arthritis, and other conditions where CCR5 plays a pathogenic role.

Investigating Mechanisms of Cellular Differentiation and Anti-Proliferative Effects

The unique reported activity of arresting proliferation and inducing differentiation of undifferentiated cells into monocytes [2] positions this compound as a specialized chemical probe. It is ideally suited for basic research in oncology and dermatology to dissect signaling pathways governing cell fate. This application is particularly valuable for studying diseases like psoriasis and certain leukemias where promotion of differentiation is a therapeutic strategy.

Structure-Based Drug Design and Molecular Modeling Studies

The solved crystal structure of a highly similar analog (2-(4'-chloro-2'-hydroxybenzoyl)benzoic acid) [3] provides a reliable three-dimensional template for 4-Chloro-2-(2-hydroxyphenyl)benzoic acid. This enables computational chemists and structural biologists to perform accurate docking studies, molecular dynamics simulations, and pharmacophore modeling. It is an essential tool for rational, structure-guided optimization campaigns, allowing for the prediction and design of new analogs with improved target binding and pharmacokinetic properties.

Application
Selection Property
Validation Focus
COX-1 selective inhibitor research
Target engagement and selectivity profile
COX-1 vs COX-2 assay profiling
CCR5 antagonist research
Chemokine receptor binding and antagonism
CCR5 functional assays and HIV entry models
Cell differentiation pathway studies
Phenotypic response in cell models
Proliferation arrest and differentiation marker validation
Structure-based design and modeling
3D molecular conformation from crystallography
Docking, pharmacophore modeling, and SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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